REACTION_CXSMILES
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Br[C:2]1[C:3](=[O:10])[NH:4][C:5](=[O:9])[N:6]([CH3:8])[N:7]=1.[Br:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:25])=[C:16]([CH:24]=1)[O:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1>>[Br:11][C:12]1[CH:13]=[CH:14][C:15]([Cl:25])=[C:16]([CH:24]=1)[O:17][CH:18]1[CH2:19][CH2:20][N:21]([C:2]2[C:3](=[O:10])[NH:4][C:5](=[O:9])[N:6]([CH3:8])[N:7]=2)[CH2:22][CH2:23]1.[Cl:25][C:15]1[CH:14]=[CH:13][CH:12]=[CH:24][C:16]=1[O:17][CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrC=1C(NC(N(N1)C)=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(OC2CCNCC2)C1)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(OC2CCN(CC2)C=2C(NC(N(N2)C)=O)=O)C1)Cl
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OC2CCNCC2)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |